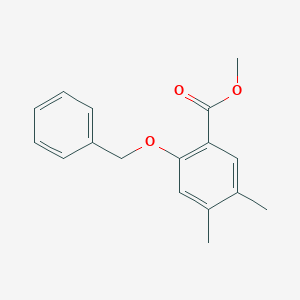

Methyl 2-(benzyloxy)-4,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-9-15(17(18)19-3)16(10-13(12)2)20-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGKCCJKRJZYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Benzyloxy 4,5 Dimethylbenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 2-(benzyloxy)-4,5-dimethylbenzoate suggests that the target molecule can be constructed from simpler, commercially available starting materials. The most logical disconnections involve the ether linkage and the ester group.

The primary retrosynthetic disconnection is the carbon-oxygen bond of the benzyl (B1604629) ether. This leads to a benzyl cation (or its synthetic equivalent, such as benzyl bromide) and a phenoxide intermediate derived from a dihydroxybenzoic acid derivative. This approach highlights the central challenge: the regioselective benzylation of a dihydroxy precursor.

A second key disconnection is at the methyl ester, which simplifies the target to 2-(benzyloxy)-4,5-dimethylbenzoic acid. This carboxylic acid can then be traced back to the same dihydroxybenzoic acid precursor through the disconnection of the benzyl ether.

Therefore, a plausible forward synthesis would involve the preparation of a suitably substituted dihydroxybenzoate, followed by regioselective O-benzylation and, if necessary, subsequent esterification. A key precursor identified through this analysis is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Pathways Involving Benzyloxy Group Introduction

The introduction of the benzyloxy group is a critical step in the synthesis of this compound. The primary challenge lies in achieving selective benzylation at the C2 hydroxyl group in the presence of another hydroxyl group at the C4 position.

O-Benzylation of Hydroxy-Substituted Benzoates

The Williamson ether synthesis is a fundamental and widely used method for forming ethers, which involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.orgkhanacademy.orgbyjus.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the deprotonation of a dihydroxybenzoate precursor followed by reaction with a benzyl halide.

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a logical precursor for the synthesis of the target compound. organic-chemistry.orgnih.govnih.govamberlabstore.comsigmaaldrich.combiosynth.comchemicalbook.com This precursor can be synthesized through various methods, including the carboxylation and subsequent esterification of the corresponding dimethyl-1,3-dihydroxybenzene. nih.gov Another route involves the hydrolysis and then methyl esterification of 4-O-desmethylbarbaric acid. google.com

With Methyl 2,4-dihydroxy-3,6-dimethylbenzoate as the starting material, the key transformation is the selective benzylation of the hydroxyl group at the C2 position.

Achieving regioselectivity in the benzylation of dihydroxybenzoates is influenced by several factors, including the choice of base, solvent, and the potential use of protecting groups or specialized catalysts. The hydroxyl group at the C2 position is generally less reactive than the C4 hydroxyl due to steric hindrance from the adjacent methyl and ester groups, and its involvement in intramolecular hydrogen bonding with the ester carbonyl. nih.gov

Strategies to promote C2 selectivity include:

Protecting Groups: One approach involves the use of protecting groups to temporarily block the more reactive C4 hydroxyl group. organic-chemistry.orgnih.govharvard.edulibretexts.org After benzylation of the C2 hydroxyl, the protecting group can be removed to yield the desired product.

Phase Transfer Catalysis (PTC): PTC can enhance the rate of O-alkylation and, in some cases, influence regioselectivity. phasetransfercatalysis.comresearchgate.netacs.orgbenthamdirect.comphasetransfercatalysis.com The choice of phase transfer catalyst and reaction conditions can be optimized to favor the desired isomer. By minimizing the presence of hydrogen bonding species, O-alkylation is generally favored over C-alkylation. phasetransfercatalysis.com

Metal Chelators: In some instances, metal chelating agents can direct alkylation to a specific hydroxyl group through the formation of a metal-substrate complex. nih.gov

| Factor | Influence on Regioselectivity |

| Base | The choice of base can affect which hydroxyl group is deprotonated. A bulky base may preferentially deprotonate the less sterically hindered C4 hydroxyl, while under other conditions, the more acidic C2 hydroxyl might be favored. |

| Solvent | The solvent can influence the solubility of the reactants and the nature of the ionic intermediates, which in turn can affect regioselectivity. Aprotic solvents are commonly used. |

| Protecting Groups | Temporary protection of the more reactive C4 hydroxyl group allows for the targeted benzylation of the C2 position. |

| Catalysts | Phase transfer catalysts can facilitate the reaction and potentially enhance the formation of the desired isomer. Metal-based catalysts can also be employed to direct alkylation. |

Alternative Etherification Strategies

Beyond the classical Williamson ether synthesis, other methods for ether formation could be considered:

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under mild conditions using a phosphine (B1218219) and an azodicarboxylate. rsc.orgnih.govresearchgate.netresearchgate.netjcsp.org.pk The stereochemistry of the reaction is typically inverted. While often used for the formation of esters, it can also be applied to ether synthesis. The selectivity between competing hydroxyl groups can be influenced by steric and electronic factors.

Acid-Catalyzed Etherification: While less common for this type of transformation due to potential side reactions, under specific conditions, an acid catalyst could be used to promote the reaction between the dihydroxybenzoate and benzyl alcohol.

Methodologies for Methyl Ester Formation

Should the synthetic strategy involve benzylation of the carboxylic acid followed by esterification, several methods are available for the formation of the methyl ester.

Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Reaction with Diazomethane (B1218177): Diazomethane reacts readily with carboxylic acids to form methyl esters. However, diazomethane is toxic and potentially explosive, requiring careful handling.

Alkylation of Carboxylate Salts: The carboxylate salt of the benzoic acid derivative can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methyl ester.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic Acid, Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Reversible reaction, may require removal of water |

| Diazomethane | Carboxylic Acid, Diazomethane (CH₂N₂) | Typically in an etheral solvent at room temperature | High yield, mild conditions | Diazomethane is toxic and explosive |

| Alkylation of Carboxylate | Carboxylic Acid, Base (e.g., K₂CO₃), Methylating Agent (e.g., CH₃I) | Typically in a polar aprotic solvent | Avoids strongly acidic conditions | Methylating agents can be toxic |

Esterification of Corresponding Carboxylic Acids

Esterification is a fundamental reaction in organic synthesis, and several methods are applicable for the conversion of 2-(benzyloxy)-4,5-dimethylbenzoic acid to its methyl ester.

Direct esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst.

Acid-Catalyzed Esterification (Fischer Esterification) : This is a classic method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, excess methanol is often used as the solvent. dnu.dp.uaresearchgate.net The reaction rate is typically first-order with respect to the carboxylic acid. dnu.dp.ua

Catalysis with Metal Compounds : Various metal catalysts can be employed for the esterification of benzoic acids. Tin(II) compounds, for instance, are effective catalysts for the reaction of benzoic acid with alcohols. google.com The process often involves heating the mixture and removing the water formed during the reaction by distillation to shift the equilibrium. google.com

Solid Acid Catalysts : Modified clays, such as Montmorillonite K10 treated with orthophosphoric acid, can serve as efficient and reusable solid acid catalysts for the esterification of substituted benzoic acids. ijstr.org These reactions can often be performed under solvent-free conditions, offering a greener alternative to traditional methods. ijstr.org The table below summarizes various conditions for direct esterification.

Table 1: Direct Esterification Conditions for Benzoic Acids

| Catalyst | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 1-Butanol | Stationary, 365.2–389.4 K | 92% conversion | dnu.dp.uaresearchgate.net |

| Tin(II) compounds | C7-C13 alcohols | 160-250 °C, removal of water | High | google.com |

| Modified Montmorillonite K10 | Methanol | Reflux, 5 hours, solvent-free | High | ijstr.org |

Diazomethane (CH₂N₂) is a highly effective and reactive agent for converting carboxylic acids into methyl esters under mild conditions. masterorganicchemistry.com The reaction is rapid and produces nitrogen gas as the only byproduct, simplifying purification. masterorganicchemistry.comlibretexts.org

The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.org The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane to form the methyl ester and liberate nitrogen gas. libretexts.org

Given that diazomethane is toxic and potentially explosive, safer alternatives and methods have been developed. masterorganicchemistry.comlibretexts.org Trimethylsilyldiazomethane (TMS-diazomethane) is a more stable and safer-to-handle reagent that achieves the same transformation. tcichemicals.com Furthermore, procedures for in-situ generation and concurrent methylation have been developed to enhance safety and allow for high-throughput applications. nih.gov A protocol for the simultaneous derivatization of up to 96 samples has been detailed, which involves the in-situ generation of diazomethane that is immediately used for methylation. This automated approach is particularly valuable in fields like metabolomics and streamlines the processing of large numbers of samples. nih.gov

Transesterification Approaches

Transesterification is a process that converts one ester into another. ucla.edu To synthesize this compound, one could start with a different ester of 2-(benzyloxy)-4,5-dimethylbenzoic acid (e.g., an ethyl or benzyl ester) and react it with methanol in the presence of a catalyst. ucla.edu

This reaction is also an equilibrium process. ucla.edu To favor the formation of the methyl ester, a large excess of methanol is typically used to shift the equilibrium according to Le Chatelier's principle. ucla.edu Both acid and base catalysis can be employed. Acid catalysts, like sulfuric acid, protonate the carbonyl group, making it more susceptible to nucleophilic attack by methanol. ucla.edu Base catalysts, such as sodium methoxide (B1231860), deprotonate the methanol to form the more nucleophilic methoxide ion, which then attacks the ester.

Various catalysts have been studied for the transesterification of benzoates, including titanates and zinc compounds, which have shown high activity and conversion rates. acs.orggoogle.com For example, the transesterification of crude methyl benzoate (B1203000) with benzyl alcohol using a titanate catalyst achieved 100% conversion under optimal conditions. acs.org Similarly, maghemite-ZnO nanoparticles have been used as an efficient catalyst for the transesterification of methyl benzoate with 1-propanol. researchgate.net

Table 2: Catalysts for Transesterification of Benzoates

| Reactant Ester | Alcohol | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Crude Methyl Benzoate | Benzyl Alcohol | Titanate | 100% conversion at 195 °C | acs.org |

| Alkyl Benzoate | Menthol | Zinc compound | Effective for sterically hindered alcohols | google.com |

| Methyl Benzoate | 1-Propanol | Maghemite-ZnO | 83% yield without solvent at 150 °C | researchgate.net |

Construction of the Dimethyl-Substituted Aromatic Ring

An alternative synthetic strategy involves the construction of the 4,5-dimethyl-substituted aromatic ring system from simpler precursors, followed by the introduction of the benzyloxy and methyl ester functionalities.

Strategies for ortho and meta Dimethylation

The synthesis of polysubstituted benzenes requires careful planning regarding the order of reactions to utilize the directing effects of different substituents. pressbooks.pub To achieve the 1,2,4,5-substitution pattern of the target molecule (benzyloxy at C2, methyl ester at C1, and methyl groups at C4 and C5), one could start with a simpler aromatic compound and introduce the methyl groups.

The introduction of methyl groups onto a benzene (B151609) ring is commonly achieved through Friedel-Crafts alkylation using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst like AlCl₃. However, this reaction is prone to over-alkylation and rearrangements. A more controlled method is Friedel-Crafts acylation followed by reduction of the resulting ketone.

Planning a synthetic sequence for a polysubstituted aromatic compound involves considering the directing effects (ortho, para, or meta) of the groups already present on the ring. youtube.comyoutube.com For instance, starting with a precursor that can direct incoming groups to the desired positions is a key strategy.

Optimization of Reaction Conditions and Yield

Chromatographic and Crystallization Techniques for Purification

Without any dedicated research on "this compound," any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further, no data is available to construct the requested tables.

It is recommended to verify the chemical name and structure or to investigate if this compound is a novel, yet-to-be-synthesized molecule. Should literature on this specific compound become available, a detailed article could then be composed.

Chemical Reactivity and Transformations of Methyl 2 Benzyloxy 4,5 Dimethylbenzoate

Reactions Involving the Ester Functionality

The methyl ester group in Methyl 2-(benzyloxy)-4,5-dimethylbenzoate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(benzyloxy)-4,5-dimethylbenzoic acid. Base-catalyzed hydrolysis, often termed saponification, is typically carried out using strong bases like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility.

For instance, the hydrolysis of a structurally similar benzyl (B1604629) ester, benzyl 2-benzyloxy-5-formylbenzoate, is effectively achieved using lithium hydroxide in a THF-methanol-water solvent system. The reaction proceeds overnight and, following acidification, yields the carboxylic acid in high yield. This method is directly applicable to the methyl ester, where the methoxide (B1231860) leaving group is displaced by a hydroxide ion in a nucleophilic acyl substitution mechanism.

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents | Solvent System | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| Benzyl 2-benzyloxy-5-formylbenzoate | Lithium hydroxide (LiOH) | Tetrahydrofuran/Methanol/Water | Overnight | 2-(Benzyloxy)-5-formylbenzoic acid | 89% chemrxiv.org |

| Ethyl 2-propoxy-5-methylbenzoate | Ethanolic Potassium Hydroxide (KOH) | Ethanol/Water | Not specified | 2-Propoxy-5-methylbenzoic acid | High chemistrysteps.comambeed.com |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively converting one ester into another. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comcommonorganicchemistry.com In the case of this compound, the methyl group can be replaced by other alkyl groups (e.g., ethyl, propyl) by reacting it with the corresponding alcohol in the presence of a catalyst.

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. commonorganicchemistry.com Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. commonorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol by-product (in this case, methanol) is removed by distillation. masterorganicchemistry.com While specific examples for this compound are not prevalent in the literature, the general principles for aromatic esters are well-established and applicable. rsc.orgacsgcipr.orgacs.org

Reduction to Alcohols

The methyl ester group can be reduced to a primary alcohol, yielding (2-(benzyloxy)-4,5-dimethylphenyl)methanol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to primary alcohols. masterorganicchemistry.comdoubtnut.commasterorganicchemistry.com The reaction is typically performed in anhydrous ether solvents like diethyl ether or THF, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. ucalgary.cadavuniversity.org

Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used. The outcome of the DIBAL-H reduction is highly dependent on the reaction conditions, particularly temperature and stoichiometry. By using a single equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reduction can often be stopped at the aldehyde stage. chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com However, using excess DIBAL-H or conducting the reaction at higher temperatures will lead to the formation of the primary alcohol. commonorganicchemistry.comrsc.org

Table 2: Common Reducing Agents for Ester Transformation

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF), followed by aqueous workup | Primary Alcohol | A strong, non-selective reducing agent. masterorganicchemistry.comdavuniversity.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C, 1 equivalent | Aldehyde | Allows for partial reduction of the ester. chemistrysteps.commasterorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, 0 °C to room temp, >2 equivalents | Primary Alcohol | Complete reduction occurs with excess reagent or higher temperature. rsc.org |

Reactions at the Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal (deprotection) or modification is a critical step in many synthetic pathways.

Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

The cleavage of the benzyl ether to unveil the corresponding phenol (B47542), Methyl 2-hydroxy-4,5-dimethylbenzoate, is a common and crucial transformation.

Hydrogenolysis: This is the most common method for benzyl group removal. youtube.com It involves the cleavage of the carbon-oxygen bond by reaction with hydrogen gas (H₂) in the presence of a metal catalyst. ambeed.comacsgcipr.org Palladium on activated carbon (Pd/C) is the most frequently used catalyst. acsgcipr.orgrsc.org The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or THF under a hydrogen atmosphere (from 1 atm to higher pressures). chemrxiv.orgrsc.org An alternative, catalytic transfer hydrogenolysis (CTH), uses a hydrogen donor like ammonium (B1175870) formate, cyclohexene, or tetrahydroxydiboron (B82485) in place of H₂ gas, which can be advantageous for safety and operational simplicity. acsgcipr.orgresearchgate.netrsc.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective, particularly for substrates that may be sensitive to hydrogenation conditions. atlanchimpharma.com These reactions are typically run at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane (B109758) (DCM). atlanchimpharma.comorganic-chemistry.org The use of a "cation scavenger," such as pentamethylbenzene, can be crucial to prevent the cleaved benzyl cation from causing unwanted side reactions, like Friedel-Crafts alkylation on electron-rich aromatic rings. organic-chemistry.orgresearchgate.net

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, Ethanol or Ethyl Acetate, room temperature | Phenol + Toluene | Very common, high-yielding, and clean reaction. acsgcipr.orgyoutube.com |

| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C, Methanol, reflux | Phenol + Toluene | Avoids the use of pressurized hydrogen gas. |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene, DCM, -78 °C | Phenol | Useful for substrates with reducible functional groups. atlanchimpharma.comorganic-chemistry.org |

Modification of the Benzyl Moiety

While the benzyloxy group is typically installed as a temporary protecting group to be removed later, it is theoretically possible to perform reactions on the benzyl ring itself without cleaving the ether linkage. The benzylic position (the -CH₂- group) is particularly susceptible to radical reactions due to the stability of the resulting benzyl radical. wikipedia.org For example, free-radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the benzylic methylene (B1212753) group. However, such transformations are less common for this specific substrate, as deprotection is usually the desired pathway. The primary focus of reactivity studies on molecules of this type remains the strategic cleavage of the benzyl ether or transformation of the ester group. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzoate Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The benzene ring in this compound acts as a nucleophile, attacking an incoming electrophile. youtube.com The rate and regioselectivity of this substitution are heavily influenced by the existing substituents on the ring. msu.edu The benzyloxy group and the two methyl groups are activating, meaning they increase the rate of reaction compared to benzene itself by donating electron density to the ring. Conversely, the methyl ester group is deactivating due to its electron-withdrawing nature.

The directing effects of the substituents determine the position of electrophilic attack.

-OCH₂Ph (Benzyloxy group): This is a strongly activating, ortho-, para-directing group.

-CH₃ (Methyl groups): These are activating, ortho-, para-directing groups. libretexts.org

-COOCH₃ (Methyl ester group): This is a deactivating, meta-directing group.

The positions on the aromatic ring available for substitution are C3 and C6. The directing effects of the existing groups on these positions are as follows:

Position C3: This position is ortho to the benzyloxy group (activating), meta to the C4-methyl group, para to the C5-methyl group (activating), and ortho to the methyl ester group (deactivating).

Position C6: This position is meta to the benzyloxy group, ortho to the C5-methyl group (activating), meta to the C4-methyl group, and meta to the methyl ester group (deactivating).

Considering the combined electronic effects, the powerful ortho-, para-directing influence of the benzyloxy group and the C5-methyl group strongly favors substitution at the C3 and C6 positions. However, the C3 position is also ortho to the deactivating ester group. The C6 position is ortho to the C5-methyl group and para to the benzyloxy group (if considering the ether oxygen as the point of attachment), making it electronically activated.

Steric hindrance also plays a crucial role. The bulky benzyloxy group at C2 and the methyl ester at C1 may hinder the approach of an electrophile to the adjacent C3 and C6 positions. The C6 position, being adjacent to a methyl group rather than the bulkier ester, might be slightly more accessible. Ultimately, the reaction conditions and the size of the electrophile will determine the precise ratio of products.

| Position | Effect of -OCH₂Ph (at C2) | Effect of -CH₃ (at C4) | Effect of -CH₃ (at C5) | Effect of -COOCH₃ (at C1) | Overall Electronic Favorability |

|---|---|---|---|---|---|

| C3 | ortho (Activating) | meta | para (Activating) | ortho (Deactivating) | Moderately Favorable |

| C6 | meta | meta | ortho (Activating) | meta (Deactivating) | Highly Favorable |

These common electrophilic aromatic substitution reactions are expected to proceed on the dimethylbenzoate core, with regioselectivity governed by the principles outlined above.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. msu.eduyoutube.com This reaction is typically exothermic. youtube.com The nitronium ion would preferentially substitute at the most nucleophilic and sterically accessible position, likely C6.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ introduce a halogen atom onto the ring. msu.edulibretexts.org The catalyst polarizes the halogen molecule to create a strong electrophile. The substitution pattern is expected to follow that of nitration.

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). msu.edu This reaction is typically reversible. The electrophile, SO₃, will attack the activated aromatic ring, likely at position C6.

| Reaction | Reagents | Electrophile | Predicted Major Product Name |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 2-(benzyloxy)-4,5-dimethyl-6-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 6-bromo-2-(benzyloxy)-4,5-dimethylbenzoate |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Methyl 6-chloro-2-(benzyloxy)-4,5-dimethylbenzoate |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Methyl 2-(benzyloxy)-6-(hydrosulfonyl)-4,5-dimethylbenzoate |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This mechanism is distinct from EAS and generally requires specific conditions. For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to a good leaving group (like a halide). nih.gov

The aromatic ring of this compound is electron-rich due to the presence of multiple electron-donating groups (benzyloxy, two methyls). It lacks both a suitable leaving group (like a halogen) on the ring and the necessary strong electron-withdrawing groups in the ortho/para positions. Therefore, the compound is highly deactivated towards nucleophilic aromatic substitution under standard SNAr conditions. It is not expected to undergo this type of transformation readily.

Side-Chain Functionalization and Modification

Beyond reactions on the aromatic core, the substituents themselves can be chemically modified.

Benzyl Group Modification: The benzyloxy group (-OCH₂Ph) offers several reaction possibilities. The benzylic C-O bond can be cleaved via catalytic hydrogenolysis (e.g., using H₂ over a Palladium catalyst), which would deprotect the phenol to yield Methyl 2-hydroxy-4,5-dimethylbenzoate. The benzylic protons are also susceptible to radical abstraction, although reactions at this position are less common than deprotection.

Ring Methyl Group Modification: The two methyl groups attached to the aromatic ring can undergo free-radical halogenation, for instance, using N-Bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of bromomethyl derivatives, such as Methyl 2-(benzyloxy)-4-(bromomethyl)-5-methylbenzoate or the corresponding 5-(bromomethyl) isomer. These halogenated intermediates are versatile precursors for further synthesis. libretexts.org

Ester Group Modification: The methyl ester (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid (2-(benzyloxy)-4,5-dimethylbenzoic acid) under acidic or basic conditions. It can also be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not widely published, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.

The mechanism for electrophilic aromatic substitution proceeds via a two-step process. msu.edu

Formation of the Sigma Complex: In the rate-determining first step, the π-electron system of the dimethylbenzoate ring attacks the electrophile (e.g., NO₂⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring and is stabilized by the electron-donating benzyloxy and methyl groups, particularly when the attack occurs at an activated position like C6.

Deprotonation: In the fast second step, a weak base (such as HSO₄⁻ in the case of nitration) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring, yielding the final substituted product.

The mechanism for side-chain halogenation with NBS involves a free-radical chain reaction. The process is initiated by light or a chemical initiator, leading to the formation of a bromine radical. This radical abstracts a hydrogen atom from one of the methyl groups to form a stabilized benzylic radical. This benzylic radical then reacts with a Br₂ molecule (present in low concentration) to form the brominated product and a new bromine radical, which continues the chain.

Derivatization and Analog Synthesis of Methyl 2 Benzyloxy 4,5 Dimethylbenzoate

Design Principles for Structural Analogs

The design of structural analogs of Methyl 2-(benzyloxy)-4,5-dimethylbenzoate is predicated on the independent or combined modification of its three primary functional regions. Each region offers a unique handle for chemical transformation, enabling the generation of a diverse range of derivatives.

Modification of the Benzyloxy Substituent

Furthermore, the aromatic ring of the benzyl (B1604629) group itself can be substituted. By starting with substituted benzyl halides (e.g., para-methoxybenzyl chloride or para-nitrobenzyl bromide) in the initial synthesis, analogs with electronically different benzyloxy moieties can be prepared. These substitutions can fine-tune the electronic properties and steric bulk of this part of the molecule. nih.gov

Table 1: Potential Analogs via Modification of the Benzyloxy Group

| Modification Type | Reagent/Method | Resulting Structure | Potential Purpose of Modification |

|---|---|---|---|

| Debenzylation | H₂/Pd-C | Phenol (B47542) (hydroxyl group) | Introduce a reactive site for further derivatization. |

| Re-alkylation | Alkyl Halide (e.g., Ethyl Iodide) | Alkoxy group (e.g., Ethoxy) | Alter lipophilicity and steric profile. |

| Re-acylation | Acyl Chloride (e.g., Acetyl Chloride) | Acyloxy group (e.g., Acetoxy) | Introduce ester functionality, potential prodrug. |

Alterations to the Methyl Ester Group

The methyl ester is another key site for derivatization. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid, 2-(benzyloxy)-4,5-dimethylbenzoic acid. This is typically accomplished under basic conditions (e.g., using sodium hydroxide (B78521) in methanol (B129727)/water) followed by acidic workup.

The resulting carboxylic acid is a highly versatile intermediate. It can be converted into a variety of other functional groups:

Amides: By coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC).

Alternative Esters: By reaction with different alcohols under acid catalysis (Fischer esterification) or via the acid chloride.

Alcohols: Through reduction of the carboxylic acid or the ester using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations allow for significant changes in the polarity, hydrogen bonding capacity, and chemical reactivity of this molecular region.

Variation of Dimethyl Substituents on the Benzoate (B1203000) Ring

Modifying the methyl groups directly on the aromatic ring is the most challenging of the derivatization strategies due to the general inertness of C(sp³)-H bonds. However, principles from modern organic synthesis offer potential pathways. For instance, radical bromination using N-bromosuccinimide (NBS) could potentially functionalize the benzylic-like positions of the methyl groups, leading to bromomethyl derivatives that can be further substituted.

A more practical approach involves starting the synthesis from different, appropriately substituted precursors instead of modifying the existing dimethyl arrangement. For example, using 2-hydroxy-4-ethyl-5-methylbenzoic acid as the initial building block would yield an analog with a varied alkyl substitution pattern. The synthesis of related dimethyl-substituted benzoic acids, such as 2,4-dihydroxy-3,6-dimethylbenzoic acid, has been documented, highlighting the accessibility of varied substitution patterns on the aromatic core. google.com

Synthesis of Chiral Analogs

The introduction of chirality into the structure can be achieved through several strategies, primarily focusing on the modification of the benzyloxy and methyl ester groups.

One approach involves replacing the benzyl group with a chiral alkyl group. This can be done by alkylating the precursor, Methyl 2-hydroxy-4,5-dimethylbenzoate, with a chiral electrophile, such as (R)- or (S)-2-bromobutane. Similarly, chiral alcohols can be used in the esterification of the corresponding carboxylic acid to produce chiral esters. The synthesis of chiral benzoates using optically active alcohols is a well-established method in materials science and medicinal chemistry. documentsdelivered.com These methods allow for the preparation of diastereomeric or enantiomerically pure analogs.

Combinatorial Approaches to Library Generation

Combinatorial chemistry provides a powerful framework for the rapid generation of a large library of analogs from the this compound scaffold. A split-and-pool synthesis strategy could be envisioned where the core molecule is systematically derivatized. nih.gov

A feasible combinatorial library could be constructed based on two points of diversity: the ester and the benzyloxy group.

Scaffold Preparation: Synthesize and purify the key intermediate, 2-hydroxy-4,5-dimethylbenzoic acid.

Esterification: Divide the acid into multiple pools and esterify each with a different alcohol (e.g., ethanol, propanol, isopropanol) to create a small library of alkyl 2-hydroxy-4,5-dimethylbenzoates.

Alkylation/Acylation: Each of these ester pools can then be further reacted with a variety of benzylating or acylating agents to modify the hydroxyl group.

This approach, even with a modest selection of 10 alcohols and 10 benzylating agents, could rapidly produce a library of 100 distinct analogs for screening and property evaluation. The use of solid-phase synthesis, where the initial acid is attached to a resin, could further streamline the process of purification and library generation. nih.govrsc.org

Structure-Reactivity Relationships in Derivatization

The reactivity of the this compound scaffold in derivatization reactions is governed by the electronic nature of its substituents. Kinetic studies on related substituted phenyl benzoates provide a solid framework for understanding these relationships, particularly for reactions at the ester carbonyl group. nih.govrsc.org

The central reaction is nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electronic properties of both the non-leaving group (the substituted benzoyl moiety) and the leaving group (the phenoxide, or in this case, the alkoxide).

Effect of Substituents on the Benzoate Ring: Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This accelerates the rate of reaction. Conversely, electron-donating groups, like the two methyl groups in the target compound, decrease the reactivity of the carbonyl center toward nucleophiles.

Effect of Substituents on the Leaving Group: For reactions where the C-O bond to the ester oxygen is cleaved (e.g., hydrolysis), the stability of the leaving group is paramount. For related aryl benzoates, electron-withdrawing substituents on the leaving phenoxide group stabilize the forming negative charge, making it a better leaving group and increasing the reaction rate. rsc.org

In a study of the reaction of Y-substituted phenyl benzoates with nucleophiles, the rate constant (kₙ) was shown to decrease significantly as the substituent Y on the leaving group became less electron-withdrawing. rsc.org This principle underscores that modifications to the benzyloxy or methyl ester groups will have predictable consequences on the reactivity of the molecule in subsequent synthetic steps.

Table 2: Predicted Effect of Substituents on Reactivity in Nucleophilic Acyl Substitution

| Position of Substituent | Substituent Type | Effect on Electrophilicity of Carbonyl Carbon | Predicted Reaction Rate |

|---|---|---|---|

| Benzoate Ring (Positions 4,5) | Electron-donating (e.g., -CH₃) | Decrease | Slower |

| Benzoate Ring (hypothetical) | Electron-withdrawing (e.g., -NO₂) | Increase | Faster |

These structure-reactivity relationships are crucial for designing efficient synthetic routes for derivatization and for predicting the chemical stability of the resulting analogs. nih.govrsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For Methyl 2-(benzyloxy)-4,5-dimethylbenzoate, the IR spectrum would be expected to show a series of characteristic absorption bands corresponding to its distinct structural components.

Expected IR Absorption Bands:

C=O Stretch (Ester): A strong absorption band would be anticipated in the region of 1720-1740 cm⁻¹. This is characteristic of the carbonyl group in the methyl ester functionality.

C-O Stretch (Ester and Ether): Two distinct C-O stretching bands would be expected. The ester C-O stretch typically appears between 1250-1300 cm⁻¹, while the aryl-alkyl ether C-O-C stretch of the benzyloxy group would likely produce a band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl groups on the benzene (B151609) ring and the methylene (B1212753) group in the benzyl (B1604629) moiety would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Several bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two aromatic rings.

A data table summarizing these expected absorptions is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Ester Carbonyl (C=O) | 1720-1740 | Stretch |

| Ester/Ether (C-O) | 1230-1300 | Stretch (Asymmetric) |

| Ether (C-O) | 1020-1075 | Stretch (Symmetric) |

| Aromatic C-H | 3030-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of two benzene rings constitutes the primary chromophore.

The UV-Vis spectrum would likely exhibit absorption maxima (λmax) characteristic of substituted benzene derivatives. Typically, benzene and its simple alkyl-substituted derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 255 nm. The presence of the benzyloxy and ester groups, which are auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the intensity of these absorption bands. The electronic transitions responsible are primarily π → π* transitions within the aromatic systems.

A hypothetical data table for the UV-Vis absorption is presented below.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π* (E2-band) | ~210-230 | Substituted Benzene |

| π → π* (B-band) | ~260-280 | Substituted Benzene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

The analysis would yield detailed information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

Without an experimental study, the crystallographic data remains undetermined. A representative table for such data is shown below, which would be populated with experimental values upon successful analysis.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined (molecules per unit cell) |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into molecular structure and behavior. For a molecule like Methyl 2-(benzyloxy)-4,5-dimethylbenzoate, DFT, particularly with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be a common choice to balance computational cost and accuracy.

Electronic Structure and Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The optimization process would reveal the spatial orientation of the benzyloxy group relative to the dimethylbenzoate moiety, which is crucial for understanding its chemical behavior. The planarity of the aromatic rings and the conformation of the ester and ether linkages would be determined.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more reactive. For this compound, analysis would map the electron density distribution of these orbitals, identifying which parts of the molecule (e.g., the benzyloxy ring, the dimethylphenyl ring, the ester group) are the primary sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table is illustrative of typical data obtained from FMO analysis and is not based on actual experimental results for this specific compound.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the molecular surface. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. For this molecule, this would likely be around the oxygen atoms of the ester and ether groups.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would provide a clear picture of its charge distribution and help predict how it would interact with other reagents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including charge delocalization and hyperconjugative interactions within the molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, where a higher stabilization energy (E(2)) indicates a more significant electronic delocalization.

Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions This table illustrates typical data from NBO analysis and is not based on actual calculations for this specific compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O_ether) | π*(C_aromatic-C_aromatic) | ~5-10 |

| LP(O_carbonyl) | π*(C_carbonyl-O_ester) | ~20-30 |

| π(C=C_ring1) | π*(C=C_ring2) | ~2-5 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways for a molecule. This involves identifying the transition state structures—the highest energy point along a reaction coordinate—and calculating their activation energies. For a compound like this compound, one might study reactions such as hydrolysis of the ester, ether cleavage, or electrophilic aromatic substitution. DFT calculations would be employed to locate the geometry of the transition states and calculate the energy barrier for the reaction, providing insight into the reaction kinetics and mechanism.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage and the ester group), MD simulations can explore its conformational landscape. By simulating the molecule's motion, researchers can identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent). The simulations provide data on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms, indicating the stability and flexibility of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgsysrevpharm.org The core principle is that variations in the structural or physicochemical properties of a molecule directly influence its biological effects. fiveable.me By developing these models, researchers can predict the activity of novel compounds, guiding the synthesis and optimization of molecules with desired properties and reducing the need for extensive experimental testing. fiveable.menih.gov

For a compound like this compound, a QSAR study would involve calculating a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's structure and properties. catalysis.blog A statistical model, often using methods like Multiple Linear Regression (MLR) or machine learning algorithms, is then constructed to link these descriptors to a specific biological activity. nih.govtandfonline.com

Molecular Descriptors and Mechanistic Correlation

The selection of appropriate molecular descriptors is crucial for building a meaningful QSAR model. nih.gov These descriptors are not arbitrary; they represent physical and chemical properties that can mechanistically influence how the molecule interacts with a biological system. For an aromatic ester such as this compound, descriptors can be categorized based on the information they encode. hufocw.orgscribd.com

Electronic Descriptors: These relate to the electron distribution within the molecule. Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. ucsb.edu A high HOMO energy suggests a molecule is a good electron donor, while a low LUMO energy indicates it is a good electron acceptor. ucsb.edu These factors are fundamental in forming charge-transfer and ionic interactions with a biological target. uwec.edu For aromatic systems, quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to derive these descriptors accurately. tandfonline.combiolscigroup.usscholars.direct

Steric/Geometric Descriptors: These describe the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and shape indices are used to quantify the bulk and spatial arrangement of the atoms. hufocw.orgscribd.com The steric fit between a ligand and its receptor is a primary determinant of binding, and these descriptors help model that complementarity. uwec.edu

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing atomic connectivity and branching. hufocw.org They provide a simplified representation of molecular size and shape without requiring 3D conformational data. drugdesign.org

A successful QSAR model provides a mechanistic correlation, offering insights into why certain structural features are important for activity. nih.govtandfonline.com For example, a model for a series of benzoate (B1203000) derivatives might show that activity increases with a higher HOMO energy and a specific steric bulk. This would suggest that electron-donating capability and a particular molecular shape are crucial for the interaction with the target, guiding future molecular design. nih.gov

Table of Potential Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Relevance for Activity |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Governs orbital interactions and bond formation with a target. ucsb.edu |

| Dipole Moment | Polarity and charge distribution | Influences electrostatic interactions in a binding pocket. hufocw.org | |

| Steric | Molecular Volume/Surface Area | Size and shape of the molecule | Determines the geometric fit into a receptor site. uwec.edu |

| Parachor | Molar volume adjusted for surface tension | Relates to intermolecular forces and steric hindrance. uwec.edu | |

| Topological | Molecular Connectivity Index | Degree of branching and connectivity | Encodes structural complexity and size. hufocw.org |

| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity/Hydrophilicity balance | Affects membrane permeability and hydrophobic interactions. drugdesign.org |

| Quantum Chemical | Electrophilicity Index (ω) | Propensity to accept electrons | Predicts reactivity in covalent or charge-transfer interactions. tandfonline.com |

In Silico Studies for Predicting Molecular Interactions

In silico studies use computer simulations to predict how a molecule like this compound might physically interact with a biological target, typically a protein. nih.gov These methods are essential for rational drug design, providing atomic-level insights into binding mechanisms. nih.gov The two primary techniques used are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational procedure that predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site of a protein and then using a scoring function to rank these poses. frontiersin.orgresearchgate.net The scoring function estimates the binding affinity, with lower energy scores generally indicating a more stable and favorable interaction. researchgate.net

For this compound, a docking study would begin with the 3D structure of the compound and a target protein. The software would then explore how the flexible ligand can fit into the protein's binding pocket. The benzyloxy group, being large and relatively flexible, could adopt multiple conformations to fit into hydrophobic sub-pockets. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, a key interaction that docking algorithms seek to optimize. nih.gov The results would provide a predicted binding pose and a docking score, which helps prioritize the compound for further testing. nih.gov

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulates the physical movements of atoms and molecules over time, providing detailed information on the flexibility and stability of the protein-ligand complex. nih.govresearchgate.net An MD simulation starts with the docked pose and calculates the forces between atoms, then uses these forces to predict their movements over a set period, from nanoseconds to microseconds. youtube.com

These simulations are crucial for assessing the stability of a predicted docking pose. nih.govacs.org A stable interaction will see the ligand remain in the binding pocket with minimal fluctuations, maintaining key interactions. acs.org MD can reveal how water molecules mediate interactions, how the protein conformation adapts upon ligand binding, and the persistence of specific hydrogen bonds or hydrophobic contacts over time. youtube.com This provides a more accurate and realistic assessment of the binding event than docking alone. nih.gov

Predicted Molecular Interactions

Based on the structure of this compound, several types of non-covalent interactions could be predicted by in silico methods:

Hydrogen Bonds: The ester's carbonyl oxygen is a primary hydrogen bond acceptor, likely to interact with donor residues in a protein's active site, such as the amide protons of asparagine or glutamine, or the hydroxyl groups of serine or tyrosine.

Hydrophobic Interactions: The two aromatic rings (the benzene (B151609) ring and the benzyl (B1604629) group) and the two methyl groups create significant hydrophobic character. These regions would favorably interact with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding site.

π-Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein target. This is a common and significant stabilizing interaction.

Table of Predicted Molecular Interaction Types

| Interaction Type | Molecular Feature of Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen of the ester group | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |

| Hydrophobic | Benzene ring, benzyl group, methyl groups | Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine |

| π-π Stacking | Benzene ring, phenyl ring of the benzyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| van der Waals | Entire molecule | All residues in close proximity within the binding pocket |

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive review of available scientific literature and chemical databases, no specific information has been found regarding the biological activity, enzyme inhibition mechanisms, or antimicrobial properties of the chemical compound This compound .

Searches for this compound, including by its unique CAS number 2432848-59-2, did not yield any published research detailing its effects at a molecular level. fluorochem.co.uk While data exists for structurally related benzoate and benzyloxy derivatives, this information is not applicable to the specific molecule . The scientific record, as accessible through these searches, appears to lack any studies on the potential enzyme targets, binding modes, or antimicrobial actions of this compound.

Therefore, it is not possible to provide an article on the "Exploration of Biological Activity at the Molecular Level" for this compound as requested, due to the absence of foundational research data in the public domain.

Exploration of Biological Activity at the Molecular Level

Interaction with Receptor Proteins and Signaling Pathways

The direct interaction of Methyl 2-(benzyloxy)-4,5-dimethylbenzoate with key signaling pathways such as WNT, STAT3, NF-κB, Hedgehog, and AP-1 has not been extensively documented in publicly available scientific literature. However, the broader class of compounds containing benzyloxy and benzoate (B1203000) moieties has been a subject of research in the context of modulating these critical cellular cascades.

While specific data for this compound is not available, research on structurally related compounds provides insights into how similar chemical features might interact with these pathways. For instance, derivatives of benzyloxyphenyl-methylaminophenol have been synthesized and evaluated as inhibitors of the STAT3 signaling pathway. In one study, certain analogues demonstrated superior activity against the IL-6/STAT3 signaling pathway, with IC₅₀ values as low as 1.38μM. bldpharm.com This suggests that the benzyloxy group can be a key feature for interaction within the SH2 domain of STAT3. bldpharm.com

Similarly, the Hedgehog signaling pathway, a crucial regulator of embryonic development and a target in cancer therapy, has been shown to be inhibited by various small molecules. nih.govbldpharm.com For example, 2-methoxybenzamide (B150088) derivatives have been designed as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. nih.gov Although these are structurally distinct from this compound, they illustrate the potential for substituted benzene (B151609) derivatives to interact with components of this pathway.

The Wnt signaling pathway, which is vital for embryonic development and tissue homeostasis, can be modulated by small molecules. These molecules often target components like Frizzled receptors or enzymes within the β-catenin destruction complex. While no direct link to this compound has been established, the general principle of small molecule modulation of the Wnt pathway is well-documented.

Table 1: Examples of Structurally Related Compounds and their Interaction with Signaling Pathways

| Compound Class | Signaling Pathway | Target/Mechanism | Reference |

|---|---|---|---|

| Benzyloxyphenyl-methylaminophenol derivatives | STAT3 | Inhibition of IL-6/STAT3 signaling | bldpharm.com |

| 2-Methoxybenzamide derivatives | Hedgehog | Inhibition of the Smoothened (Smo) receptor | nih.gov |

This table presents data on compound classes structurally related to this compound to illustrate the potential for such structures to interact with key signaling pathways. Direct interactions of this compound with these pathways have not been reported in the referenced literature.

Potential as Scaffolds for Biologically Active Molecules

The chemical structure of this compound, featuring a protected phenol (B47542) and a methyl ester on a substituted benzene ring, positions it as a potentially valuable scaffold for the synthesis of more complex, biologically active molecules. Protected benzyloxyphenols and benzyloxybenzoates are recognized as important classes of compounds for the synthesis of pharmaceuticals, natural products, and polymers. sigmaaldrich.com

The benzyloxy group serves as a common protecting group for phenols, which can be deprotected under various conditions to reveal a reactive hydroxyl group. This hydroxyl group can then be used as a handle for further chemical modifications, allowing for the construction of a diverse library of derivatives. The benzoate ester can also be hydrolyzed to a carboxylic acid, providing another point for chemical diversification.

For example, the related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been utilized in the synthesis of chromane (B1220400) derivatives, which are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This highlights how a benzyloxy-benzoic acid ester core can serve as a starting point for generating heterocyclic scaffolds with therapeutic potential.

Furthermore, various benzyloxybenzoate derivatives are used as intermediates in the synthesis of a range of chemical products. The versatility of the benzyloxy and benzoate groups allows for their incorporation into larger, more complex molecular architectures.

This table illustrates the potential of the broader class of benzyloxybenzoates as molecular scaffolds. Specific applications of this compound as a scaffold have not been detailed in the provided references.

Applications in Materials Science and Advanced Chemistry

Role as Monomers in Polymer Synthesis

The structure of Methyl 2-(benzyloxy)-4,5-dimethylbenzoate suggests its potential as a monomer for the synthesis of complex polymer architectures, particularly hyperbranched polymers and dendrimers. This potential stems from its ability to be transformed into an AB2-type monomer, a key building block for these highly branched structures.

Hyperbranched Polymer Architectures

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are typically synthesized through a one-step polymerization of ABx-type monomers (where A and B are reactive functional groups that can react with each other, and x is greater than or equal to 2). The synthesis of hyperbranched polyesters, for instance, often involves the polycondensation of monomers containing one carboxylic acid group and two hydroxyl groups (an AH2-type monomer) or vice-versa.

This compound can be envisioned as a precursor to an AB2 monomer. Through selective chemical transformations, the methyl ester can be hydrolyzed to a carboxylic acid (the 'A' group), and the benzyloxy protecting group can be removed to reveal a phenolic hydroxyl group (one of the 'B' groups). The second 'B' group could potentially be introduced through functionalization of one of the methyl groups on the aromatic ring, for example, via oxidation to a hydroxymethyl group. Alternatively, if the synthesis starts from a precursor with an additional functionalizable group, the AB2 nature can be more readily achieved. The polycondensation of such a monomer would lead to the formation of a hyperbranched polyester with a complex, branched architecture. The presence of the dimethyl substituents on the aromatic ring would likely influence the solubility and thermal properties of the resulting polymer.

The general approach for synthesizing hyperbranched polyesters from AB2 monomers is well-established. For example, the polycondensation of monomers like 3,5-dihydroxybenzoic acid has been extensively studied. While the specific reaction conditions for a monomer derived from this compound would need to be empirically determined, the fundamental principles of step-growth polymerization would apply.

Dendrimer Chemistry

Dendrimers are perfectly branched, monodisperse macromolecules with a precisely defined structure. Their synthesis is a stepwise and controlled process, often involving the repetitive addition of branching units to a central core. Similar to its potential role in hyperbranched polymer synthesis, this compound could serve as a foundational unit for the construction of dendrons, the wedge-like branching units of dendrimers.

After conversion to an AB2 monomer, the molecule could be used in either a divergent or convergent dendrimer synthesis strategy. In a divergent approach, successive generations of the monomer would be added to a multifunctional core. In a convergent approach, dendrons would be built first and then attached to a central core in the final step. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is a common strategy in the multi-step synthesis of complex molecules like dendrimers to ensure selective reactions at other sites. For instance, the synthesis of poly(amidoamine) (PAMAM) dendrimers, a well-known class of dendrimers, often involves the use of monomers with protected functional groups to control the growth of the dendritic structure.

Ligand Design in Coordination Chemistry

The derivatized form of this compound, specifically 2-hydroxy-4,5-dimethylbenzoic acid (after debenzylation and hydrolysis), presents an interesting candidate as a ligand for coordination with metal ions. The presence of both a carboxylate and a hydroxyl group in an ortho position allows it to act as a bidentate chelating ligand.

Complexation with Transition Metals

Benzoate (B1203000) and its derivatives are well-known ligands in coordination chemistry, forming complexes with a wide range of transition metals. The coordination can occur through one or both oxygen atoms of the carboxylate group, leading to various coordination modes, including monodentate, bidentate chelating, and bridging. In the case of 2-hydroxy-4,5-dimethylbenzoic acid, the formation of a stable six-membered chelate ring involving the carboxylate oxygen and the phenolic oxygen is highly probable.

The two methyl groups on the aromatic ring would exert both steric and electronic effects on the resulting metal complex. Sterically, the methyl groups could influence the coordination geometry around the metal center and affect the packing of the complexes in the solid state. Electronically, as electron-donating groups, the methyl substituents would increase the electron density on the aromatic ring and, consequently, on the coordinating oxygen atoms. This increased electron-donating ability could enhance the stability of the metal-ligand bond. The specific outcomes of complexation would depend on the nature of the transition metal ion, its preferred coordination geometry, and the reaction conditions. For example, studies on zinc(II) and nickel(II) benzoate complexes with other substituted ligands have shown that the nature of the ligand significantly influences the resulting structure, leading to either mononuclear or dinuclear species.

Below is a table summarizing the potential coordination behavior of the deprotected ligand with some transition metals:

| Metal Ion | Potential Coordination Geometry | Potential Properties of the Complex |

| Copper(II) | Square planar or distorted octahedral | Potential for catalytic activity in oxidation reactions. |

| Nickel(II) | Square planar or octahedral | May exhibit interesting magnetic and spectroscopic properties. |

| Zinc(II) | Tetrahedral or octahedral | Could form complexes with applications in sensing or as catalysts for polymerization. |

| Iron(II/III) | Octahedral | May exhibit redox activity and be relevant in bioinorganic chemistry mimics. |

Catalytic Applications of Metal-Complexed Derivatives

Transition metal complexes with substituted benzoate ligands have been explored for their catalytic activities in various organic transformations. The electronic and steric environment around the metal center, which is tunable by the substituents on the ligand, plays a crucial role in the catalytic performance.

The increased electron density on the metal center due to the electron-donating methyl groups in the 2-hydroxy-4,5-dimethylbenzoate ligand could enhance the catalytic activity in certain reactions, such as oxidations or reductions, by stabilizing different oxidation states of the metal during the catalytic cycle. The steric hindrance provided by the methyl groups could also induce selectivity in catalytic reactions, for example, by favoring the formation of a specific stereoisomer of the product. Metal complexes of ligands containing hydroxyl and carboxylate groups have shown promise in various catalytic applications, including polymerization and oxidation reactions. While the specific catalytic applications of complexes derived from this compound would require experimental investigation, the structural features suggest a fertile ground for exploration in the field of catalysis.

Precursors for Functional Organic Materials

The rigid aromatic core and the presence of the benzyloxy group make this compound a promising precursor for the synthesis of functional organic materials, particularly liquid crystals.

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The molecular shape and the presence of rigid and flexible parts in a molecule are crucial for the formation of liquid crystalline phases.

Benzoate derivatives are a well-established class of mesogens (molecules that form liquid crystals). The rigid core of the benzoate group, often extended with other aromatic rings, provides the necessary anisotropy for liquid crystalline behavior. The benzyloxy group in this compound can be considered a part of the rigid core, which can be further extended through chemical modifications. For instance, the methyl ester could be converted to other ester linkages with different aromatic units to create longer, more rigid molecules that are more prone to forming liquid crystalline phases.

The two methyl groups on the benzene (B151609) ring act as lateral substituents. Lateral substituents can have a significant impact on the mesomorphic properties of a liquid crystal. They generally tend to decrease the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid) by disrupting the molecular packing. This can be advantageous for creating liquid crystals with specific operating temperature ranges. The influence of the size and position of lateral substituents on the stability and type of liquid crystalline phase is a key area of research in materials science.

The following table outlines the potential role of each structural feature of this compound in the context of designing liquid crystalline materials:

| Structural Feature | Potential Role in Liquid Crystal Formation |

| Benzoate Core | Provides the necessary molecular rigidity and anisotropy. |

| Benzyloxy Group | Acts as a terminal group that can influence intermolecular interactions and be part of the rigid core. |

| Dimethyl Substituents | Function as lateral groups that can modify the melting point, clearing point, and type of mesophase. |

| Methyl Ester | A modifiable site for extending the molecular structure to enhance liquid crystalline properties. |

By systematically modifying the structure of this compound, it is conceivable to design and synthesize a range of new liquid crystalline materials with tailored properties for applications in displays, sensors, and other advanced optical technologies.

Applications in Chemo- and Biosensors

Extensive research of scientific literature and chemical databases reveals no documented applications of This compound in the development of chemo- or biosensors. This specific compound has not been identified as a primary component, a precursor, or an intermediate in the synthesis of materials for sensing applications.

The field of chemo- and biosensors is an active area of research, with a vast array of organic and inorganic materials being investigated for their potential in detecting specific chemical and biological analytes. These materials often possess specific properties such as fluorescence, electrochemical activity, or the ability to bind selectively to a target molecule.

While derivatives of benzoates and compounds with benzyloxy groups are utilized in various areas of materials science, the specific structural arrangement of This compound has not been leveraged for the design of sensing platforms according to available scientific publications.

Further research and development may explore the potential of this and related compounds in sensing technologies; however, at present, there is no established body of work to report in this area.

Patent Landscape and Commercial Research Insights

Analysis of Patent Applications and Granted Patents Involving Methyl 2-(benzyloxy)-4,5-dimethylbenzoate and Its Analogs